The synthesis of BI-811283 involves several steps typical for producing diaminopyrimidine derivatives. The detailed synthetic route includes the formation of the core structure through condensation reactions, followed by various functional group modifications to enhance its potency and selectivity towards Aurora B kinase. Specific techniques employed may include high-performance liquid chromatography (HPLC) for purification and mass spectrometry for structural confirmation .
During preclinical studies, pharmacokinetic properties were assessed using validated methods such as HPLC-tandem mass spectrometry (MS/MS), which allowed for the determination of drug concentration in biological samples .
The molecular formula of BI-811283 is , with a molecular weight of approximately 344.4 g/mol. The compound features a complex structure that includes a diaminopyrimidine moiety, which is crucial for its interaction with the ATP-binding pocket of Aurora B kinase. The spatial arrangement allows for effective binding and inhibition of the enzyme's activity .
Key structural characteristics:
BI-811283 primarily acts through competitive inhibition of Aurora B kinase by binding to its ATP-binding site. This action prevents the phosphorylation of target substrates necessary for mitotic progression, leading to cell cycle arrest and apoptosis in cancer cells. The specific reactions involved include:
In vitro studies have demonstrated that treatment with BI-811283 results in decreased phosphorylation levels of histone H3, an indicator of Aurora B activity .
The mechanism by which BI-811283 exerts its effects involves:
Preclinical studies have shown that increasing concentrations of BI-811283 correlate with decreased levels of phosphorylated histone H3, confirming its target engagement and biological activity .
BI-811283 exhibits several important physical and chemical properties:
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography provide insights into its structural integrity and confirm the presence of functional groups necessary for activity .
BI-811283 has been primarily investigated for its potential applications in cancer therapy:
Ongoing research continues to explore combination therapies involving BI-811283 with other chemotherapeutic agents to enhance treatment efficacy against resistant cancer types .
Aurora B kinase (AURKB), encoded on chromosome 17p13.1, is a serine/threonine kinase featuring three critical domains: an N-terminal domain governing subcellular localization, a central catalytic kinase domain, and a C-terminal regulatory domain. The kinase domain—highly conserved across Aurora kinases (A, B, C)—contains an ATP-binding cleft formed by a β-stranded N-lobe and an α-helical C-lobe connected by a hinge region. Auto-phosphorylation at Thr232 within the catalytic T-loop is indispensable for kinase activation [4] [8]. AURKB functions exclusively within the Chromosomal Passenger Complex (CPC), a multimeric assembly comprising INCENP (Inner Centromere Protein), survivin, and borealin. This complex orchestrates AURKB’s spatial-temporal dynamics during mitosis:
The CPC serves as AURKB’s molecular scaffold and activator. During prophase, it localizes to centromeres where AURKB phosphorylates histone H3 (Ser10) to facilitate chromatin condensation. By metaphase-anaphase transition, the CPC relocates to the spindle midzone, directing microtubule-kinetochore error correction and spindle assembly checkpoint (SAC) signaling. Ultimately, it concentrates at the midbody during cytokinesis to regulate abscission [4] [8] [10]. INCENP is particularly crucial for stabilizing AURKB’s active conformation. Structural studies (PDB ID: 5K3Y) reveal that BI 811283 occupies the ATP-binding pocket of AURKB complexed with INCENP, forming hydrogen bonds with hinge residues Glu171 and Ala173. This interaction competitively inhibits ATP binding, suppressing kinase activity [3].
AURKB-mediated phosphorylation of histone H3 at Ser10 (pHH3) serves as a biomarker for its activity. This modification releases heterochromatin protein 1 (HP-1) from chromatin, enabling chromosome condensation. Preclinical studies confirm that BI 811283 potently inhibits AURKB (IC₅₀ = 9 nM), leading to dose-dependent reductions in pHH3 levels in skin biopsies from treated patients. This validates pHH3 as a pharmacodynamic indicator of AURKB inhibition [1] [6] [10].
Table 1: Key Structural Features of Aurora B Kinase and BI 811283 Interaction
Feature | Functional Significance | Impact of BI 811283 |
---|---|---|
ATP-binding cleft | Binds ATP for catalytic activity | Competitive inhibition via hinge region H-bonds |
Thr232 auto-phosphorylation | Activates kinase domain | Disrupted by steric hindrance |
CPC complex (INCENP) | Stabilizes active conformation; enables subcellular trafficking | Indirect disruption of complex localization |
pHH3 (Ser10) | Chromosome condensation marker | Dose-dependent reduction (preclinical/clinical evidence) |
AURKB overexpression disrupts mitotic fidelity by inducing chromosome mis-segregation and cytokinesis failure. Mechanistically, hyperactive AURKB impairs the spindle assembly checkpoint (SAC), permits aberrant kinetochore-microtubule attachments, and causes premature sister chromatid separation. Consequently, cells acquire aneuploidy and chromosomal instability (CIN), hallmarks of malignant transformation [4] [7] [10].
Elevated AURKB expression correlates with aggressive disease and poor prognosis across cancers:
Table 2: AURKB Overexpression in Human Malignancies
Cancer Type | Overexpression Level vs. Normal | Clinical Correlation | Study Source |
---|---|---|---|
NSCLC (Adenocarcinoma) | 3–5-fold | ↓ Overall survival; ↑ paclitaxel resistance | Vischioni et al. [8] |
Metastatic Colorectal | Significant mRNA elevation | ↓ Progression-free survival | Pohl et al. [5] |
Hepatocellular Carcinoma | >4-fold mRNA increase | ↑ Tumor invasiveness; ↓ prognosis | Smith et al. [8] |
Glioblastoma Multiforme | High protein expression | ↓ Overall survival | Zeng et al. [5] |
AURKB dysregulation promotes polyploidization—a precursor to aneuploidy. During cytokinesis, AURKB ensures contractile ring assembly and cleavage furrow ingression. Its inhibition by BI 811283 disrupts RhoA GTPase activation and vimentin phosphorylation, causing cytokinesis failure. Cells undergo endoreduplication, forming polyploid giant cancer cells (PGCCs) with 4N–8N DNA content. Although PGCCs initially evade apoptosis, severe chromosomal aberrations ultimately trigger senescence or mitotic catastrophe [1] [5] [7]. Preclinical xenograft models demonstrate BI 811283-induced polyploidy (>80% of cells) in lung, colon, and pancreatic tumors, culminating in tumor regression. In phase I trials, polyploidy correlated with stable disease in 29–33% of advanced solid tumor patients, confirming AURKB’s mechanistic role in aneuploidy-driven tumorigenesis [1] [6] [13].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7